3,3-Diphenyl-3H-pyrano[3,2-f]quinoline
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Overview
Description
3,3-Diphenyl-3H-pyrano[3,2-f]quinoline is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound contains both quinoline and pyran moieties, making it a versatile ligand in coordination chemistry and a subject of study for its photochromic behavior.
Preparation Methods
The synthesis of 3,3-Diphenyl-3H-pyrano[3,2-f]quinoline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with benzaldehyde in the presence of a base, followed by cyclization to form the pyranoquinoline structure. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran and catalysts such as piperidine .
Chemical Reactions Analysis
3,3-Diphenyl-3H-pyrano[3,2-f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline products.
Scientific Research Applications
3,3-Diphenyl-3H-pyrano[3,2-f]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-Diphenyl-3H-pyrano[3,2-f]quinoline involves its interaction with molecular targets through its quinoline and pyran moieties. These interactions can lead to changes in the electronic structure of the compound, resulting in photochromic behavior.
Comparison with Similar Compounds
3,3-Diphenyl-3H-pyrano[3,2-f]quinoline can be compared with other similar compounds, such as:
3H-naphtho[2,1-b]pyran: This compound also exhibits photochromic behavior and is used in similar applications.
Spiropyrans: These compounds are known for their reversible photoisomerization and are used in the development of smart materials.
Quinolinyl-pyrazoles: These compounds have been studied for their pharmacological activities and potential therapeutic applications.
The uniqueness of this compound lies in its dual quinoline and pyran structure, which provides a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
152365-47-4 |
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Molecular Formula |
C24H17NO |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3,3-diphenylpyrano[3,2-f]quinoline |
InChI |
InChI=1S/C24H17NO/c1-3-8-18(9-4-1)24(19-10-5-2-6-11-19)16-15-21-20-12-7-17-25-22(20)13-14-23(21)26-24/h1-17H |
InChI Key |
ZSQNHKCWTZYULS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3C=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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